molecular formula C17H17NO B5705366 N-(4-methylbenzyl)-3-phenylacrylamide

N-(4-methylbenzyl)-3-phenylacrylamide

Cat. No. B5705366
M. Wt: 251.32 g/mol
InChI Key: OIONZGDXWSDBHV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-3-phenylacrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPAA and has a molecular formula of C20H19NO.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-3-phenylacrylamide is not fully understood. However, it has been reported that MPAA acts as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX-2, MPAA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-phenylacrylamide has been shown to have anti-inflammatory and analgesic effects in animal models. In a study conducted on rats, MPAA was found to reduce inflammation and pain in the paw edema model and the formalin-induced pain model. The biochemical and physiological effects of MPAA in humans are not yet known and require further research.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylbenzyl)-3-phenylacrylamide in lab experiments is its high yield synthesis method. This allows for the production of large quantities of MPAA for research purposes. Another advantage is its potential applications in various fields, making it a versatile compound for research. One limitation of using MPAA in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-(4-methylbenzyl)-3-phenylacrylamide. One direction is to further investigate its anti-inflammatory and analgesic properties in humans. Another direction is to explore its potential as a monomer for the synthesis of polymers with unique properties. Additionally, research can be conducted on the use of MPAA as a starting material for the synthesis of other compounds with potential applications in various fields. Overall, N-(4-methylbenzyl)-3-phenylacrylamide is a promising compound for scientific research with many potential applications.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-3-phenylacrylamide involves the reaction of 4-methylbenzylamine and cinnamic acid. The reaction is carried out in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified through column chromatography to obtain pure MPAA. This synthesis method has been reported in several research articles and has been shown to produce high yields of MPAA.

Scientific Research Applications

N-(4-methylbenzyl)-3-phenylacrylamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, MPAA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, MPAA has been used as a monomer for the synthesis of polymers with unique properties. In organic chemistry, MPAA has been used as a starting material for the synthesis of other compounds.

properties

IUPAC Name

(E)-N-[(4-methylphenyl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-14-7-9-16(10-8-14)13-18-17(19)12-11-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIONZGDXWSDBHV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-methylbenzyl)-3-phenylprop-2-enamide

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